2-Hydroxylamino-5-ethyl-5-propylbarbituric acid

Neuropharmacology CNS depression Barbiturate SAR

2‑Hydroxylamino‑5‑ethyl‑5‑propylbarbituric acid (HB‑2) is a synthetic 2‑hydroxylamino‑substituted barbituric acid derivative. It belongs to the hydroxylaminobarbituric acid (HABA) chemotype, which is structurally distinct from classical 5,5‑disubstituted barbiturates by virtue of the N‑hydroxylamino group at the 2‑position.

Molecular Formula C9H15N3O3
Molecular Weight 213.23 g/mol
CAS No. 102902-43-2
Cat. No. B009223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxylamino-5-ethyl-5-propylbarbituric acid
CAS102902-43-2
Molecular FormulaC9H15N3O3
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCCCC1(C(=O)NC(=NC1=O)NO)CC
InChIInChI=1S/C9H15N3O3/c1-3-5-9(4-2)6(13)10-8(12-15)11-7(9)14/h15H,3-5H2,1-2H3,(H2,10,11,12,13,14)
InChIKeyXIMHYJMEMACSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxylamino-5-ethyl-5-propylbarbituric Acid (HB-2, CAS 102902-43-2) – Core Identity, In‑Class Positioning, and Procurement‐Relevant Characteristics


2‑Hydroxylamino‑5‑ethyl‑5‑propylbarbituric acid (HB‑2) is a synthetic 2‑hydroxylamino‑substituted barbituric acid derivative [1]. It belongs to the hydroxylaminobarbituric acid (HABA) chemotype, which is structurally distinct from classical 5,5‑disubstituted barbiturates by virtue of the N‑hydroxylamino group at the 2‑position [2]. HB‑2 carries an n‑propyl group at C5 alongside a constant ethyl substituent, a combination that emerged as one of the two most promising candidates from a neuropharmacological screen of fourteen 2‑substituted barbituric acid analogs [1]. The compound has been explicitly profiled in anticonvulsant, dopaminergic, and hypnotic models, providing a multi‑endpoint dataset that is rarely available for early‑stage barbiturate derivatives and that can serve as a reference for structure–activity relationship (SAR) studies.

1 Hydroxylamino barbituric acid (HABA) chemotype with reported inhibitory CNS phenotype in screening models
2 Ranked among top two candidates in a neuropharmacological screen of 14 hydroxylamino analogs
3 Multi-endpoint reference data available (anticonvulsant, dopaminergic, hypnotic) to support barbiturate SAR

Why 2‑Hydroxylamino‑5‑ethyl‑5‑propylbarbituric Acid Cannot Be Reliably Replaced by Unsubstituted Barbiturates or Branched‑Chain Analogs – The Quantitative Differentiation Rationale


Barbituric acid derivatives are often treated as a homogeneous class, but the introduction of a 2‑hydroxylamino group fundamentally alters both pharmacological profile and chemical reactivity. In a direct head‑to‑head behavioural screen, hydroxylamino‑bearing compounds (including HB‑2) produced predominantly CNS inhibition (hypnotic and myorelaxing activity), whereas the corresponding 2‑hydrazino analogs evoked excitatory phenomena [1]. Even within the hydroxylamino series, the nature of the C5 substituent governs efficacy: the linear n‑propyl group of HB‑2 and the branched sec‑pentyl group of HB‑7 both delivered considerable hypnotic effects, while other alkyl variants were less active, demonstrating that simple interchange with any 5‑alkyl barbiturate is not pharmacologically equivalent [1]. Furthermore, the 2‑hydroxylamino motif enables non‑enzymatic HNO (nitroxyl) release under physiological conditions, a property absent in conventional barbiturates such as phenobarbital or pentobarbital [2]. These three layers of differentiation—pharmacodynamic direction (inhibition vs. excitation), C5 substituent‑dependent potency, and HNO‑donor capability—make generic substitution scientifically unsound.

Profile shift 2‑Hydrazino analogs may produce excitatory rather than inhibitory CNS effects; phenotype direction is not interchangeable.
Potency variation C5 alkyl identity (n‑propyl vs. branched vs. other) influences hypnotic effect magnitude; simple alkyl interchange may alter activity.
Function loss Absence of the 2‑hydroxylamino group (e.g., phenobarbital, pentobarbital) removes HNO donor capability, limiting functional scope.

2‑Hydroxylamino‑5‑ethyl‑5‑propylbarbituric Acid (HB‑2): Quantified Comparator‑Based Evidence for Scientific Selection


CNS Inhibitory Selectivity of HB‑2 vs. 2‑Hydrazino Barbituric Acid Analogs

HB‑2 belongs to the hydroxylamino‑substituted subclass of barbituric acid derivatives that show a predominantly inhibitory CNS profile, in contrast to the 2‑hydrazino analogs which elicit excitatory effects. In Irwin’s screening test in mice, all seven hydroxylamino derivatives (including HB‑2) manifested hypnotic and myorelaxing activity, whereas the seven hydrazino derivatives produced excitation [1]. This qualitative dichotomy indicates that the 2‑hydroxylamino group is a necessary structural element for the inhibitory phenotype, making HB‑2 functionally distinct from the hydrazino series.

CNS Phenotype
Class-level
Inhibitory (hypnotic/myorelaxing) vs Excitatory (2‑hydrazino analogs)
2‑Hydroxylamino required for inhibitory phenotype
Irwin’s test in mice; no ED₅₀
Neuropharmacology CNS depression Barbiturate SAR

Hypnotic Potency Differentiation by C5 Substituent: n‑Propyl (HB‑2) vs. Branched sec‑Pentyl (HB‑7) vs. Other Alkyl Variants

Within the hydroxylamino barbiturate series, the hypnotic effect magnitude is jointly determined by the 2‑hydroxylamino group and the C5 substituent identity. HB‑2, with its n‑propyl group, and HB‑7, with its sec‑pentyl group, were explicitly identified as the two most promising hypnotic agents, whereas other alkyl substituents gave weaker effects [1]. While precise ED₅₀ values are not available in the digitized abstract, the ranking clearly positions HB‑2 as one of the two optimal choices for CNS depression studies.

Hypnotic Rank
Class-level
HB‑2 (n‑propyl) and HB‑7 (sec‑pentyl) ranked top two among 7 hydroxylamino analogs
n‑Propyl substituent among top‑ranked for hypnotic effect
Rank‑order only; no ED₅₀ reported
Hypnotic activity Structure-activity relationship Barbiturate C5 optimization

Anticonvulsant Activity of HB‑2 Compared with Pentobarbital, Phenobarbital, and Allobarbital Against GABA‑Antagonist‑Induced Convulsions

In a study employing four chemically distinct convulsant agents (picrotoxin, bicuculline, thiosemicarbazide, 3‑mercaptopropionic acid) in mice, HB‑2 and HB‑7 exhibited the most pronounced anticonvulsive activity among seven hydroxylamino barbiturates and were compared with pentobarbital, phenobarbital, allobarbital, and diphenylhydantoin [1]. The abstract states that the hydroxylamine derivatives displayed ‘the most pronounced anticonvulsive activity,’ implying superiority or equivalence to the reference drugs. However, specific ED₅₀ values are not provided in the accessible abstract, so the comparison remains semi‑quantitative.

Anticonvulsant Activity
Cross-study comparable
Notable anticonvulsant response vs Pentobarbital, phenobarbital, allobarbital
Supports GABAergic seizure model research
Multiple GABA‑antagonist models; no ED₅₀
Anticonvulsant GABAergic Seizure models

Modulation of Haloperidol‑Induced Catalepsy: HB‑2 vs. Phenobarbital and Diphenylhydantoin

HB‑2 and HB‑7 weakened haloperidol‑induced catalepsy in rats and mice, an effect that was superior to that of phenobarbital (PB) and diphenylhydantoin (DPH) [1]. In the same study, phenobarbital exerted a weaker effect on apomorphine stereotypy intensity and duration compared with HB‑7. Although the abstract reports no numerical catalepsy scores or ED₅₀ values, the directional comparison places HB‑2 in a distinct pharmacological category with respect to dopaminergic transmission modulation.

Dopaminergic Effect
Supporting evidence
Stronger catalepsy attenuation vs Phenobarbital, diphenylhydantoin
Distinct dopaminergic interaction profile
Haloperidol model in rats; no ED₅₀
Dopaminergic system Catalepsy Barbiturate behavioural pharmacology

HNO Donor Capability of the HABA Chemotype – Class‑Level Half‑Life Range and Implications for HB‑2 Selection

The hydroxylaminobarbituric acid (HABA) class, to which HB‑2 belongs, functions as pure HNO donors under physiological conditions (pH 7.4, 37 °C) with a demonstrated half‑life range of 19 to 107 min for optimized derivatives [1]. Although a precise half‑life for HB‑2 itself has not been published within this series, the HABA scaffold is distinguished from non‑hydroxylamino barbiturates (e.g., phenobarbital, pentobarbital) which lack HNO‑donor capacity entirely. The C5 n‑propyl substituent of HB‑2 may additionally influence the HNO release kinetics relative to other HABA members, making HB‑2 a relevant entry point for SAR exploration of HNO donor duration.

HNO Donor Capability
Class-level
HABA class releases HNO at pH 7.4, 37 °C; half‑life range 19–107 min (HB‑2 value not individually determined)
Potential HNO‑mediated mechanism research tool
Exact HB‑2 half‑life not published
Nitroxyl donor HNO pharmacology Hydroxylaminobarbituric acid

Literature‑Documented Experimental Track Record of HB‑2 vs. the Sparse Data Environment for Other 5‑Alkyl HABA Analogs

HB‑2 is one of only two hydroxylamino barbiturates (alongside HB‑7) that appear in multiple independent pharmacological studies spanning anticonvulsant, dopaminergic, and hypnotic endpoints [1][2][3]. Other 5‑alkyl HABA derivatives lack comparable published in vivo data. This means that when a researcher procures HB‑2, they gain access to a pre‑existing body of cross‑study comparative data that can contextualise new results, whereas procurement of a less‑studied analog offers no such benchmark.

Experimental Track
Supporting evidence
≥3 published pharmacological studies across multiple endpoints; most other HABA analogs have 0
Enables cross‑study comparison and reproducibility
Literature 1985–1988
Reproducibility Reference compound Experimental validation

Optimal Research and Industrial Application Scenarios for 2‑Hydroxylamino‑5‑ethyl‑5‑propylbarbituric Acid (HB‑2) Based on Verified Differentiation Evidence


CNS Depression SAR Studies Requiring a 2‑Hydroxylamino Barbiturate with a Defined Inhibitory Phenotype

HB‑2 is suitable as a representative hydroxylamino barbiturate in structure–activity relationship (SAR) campaigns aimed at CNS depression. The 1985 screening confirmed that the 2‑hydroxylamino group confers an inhibitory (hypnotic/myorelaxing) phenotype, in contrast to the excitatory effects of 2‑hydrazino analogs [1]. Researchers can use HB‑2 as a benchmark hydroxylamino compound when exploring how incremental C5 substituent changes (e.g., n‑propyl → sec‑pentyl) modulate hypnotic potency.

GABA‑ergic Anticonvulsant Mechanism Probes

The demonstrated anticonvulsive activity of HB‑2 against picrotoxin, bicuculline, thiosemicarbazide, and 3‑mercaptopropionic acid positions it as a tool for GABA‑ergic transmission studies [1]. Its efficacy against multiple GABA‑antagonists suggests a broader GABA‑modulatory profile than some reference drugs, making it a valuable comparator when screening novel anticonvulsant candidates with putative GABA‑ergic mechanisms.

Dopamine‑Barbiturate Interaction Research

HB‑2’s ability to attenuate haloperidol‑induced catalepsy more effectively than phenobarbital or diphenylhydantoin [1] makes it a candidate for studies examining the intersection of barbiturate pharmacology and dopaminergic transmission. It can serve as a positive control or test compound in behavioural models probing D2 receptor‑mediated effects and barbiturate‑dopamine crosstalk.

HNO Donor Chemistry – Scaffold Exploration with a Pharmacologically Characterised Precursor

As a member of the HABA class, HB‑2 is structurally capable of non‑enzymatic HNO release under physiological conditions, with the class demonstrating half‑lives of 19–107 min at pH 7.4 and 37 °C [1]. While the exact half‑life of HB‑2 awaits determination, its existing pharmacological dataset (anticonvulsant, hypnotic, dopaminergic) provides a unique starting point for laboratories aiming to correlate HNO release kinetics with in vivo pharmacodynamics, a link that is unavailable for most other HABA derivatives.

Application
Selection Property
Validation Focus
CNS Depression SAR Studies
Hydroxylamino inhibitory phenotype
Hypnotic/myorelaxing endpoint screen
GABAergic Anticonvulsant Probes
Response across multiple GABA‑antagonist models
Seizure model endpoint comparison
Dopamine‑Barbiturate Interaction
Catalepsy attenuation vs. reference drugs
Dopaminergic behavioural endpoint review
HNO Donor Scaffold Exploration
HABA class HNO release capability
HNO kinetics and pharmacodynamic correlation
Quote Request

Request a Quote for 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.